Product packaging for 3-Pentyl-1H-indene(Cat. No.:)

3-Pentyl-1H-indene

Cat. No.: B1369247
M. Wt: 186.29 g/mol
InChI Key: IAYWFZNROQBSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pentyl-1H-indene is a chemical reagent offered for research and development purposes. The indene scaffold is recognized in medicinal chemistry as a privileged structure and a versatile synthetic building block for developing novel compounds with potential biological activity . Researchers value this core structure for its applications in designing molecules that interact with various biological targets. Indene and its dihydro derivatives (indanes) are present in several pharmacologically active compounds and natural products . The structural flexibility of the indene core allows for functionalization at multiple positions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs . For instance, structural analogs have been investigated for a range of activities, and the pentyl chain substitution is a feature of interest in certain pharmaceutical research contexts . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions and in accordance with all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18 B1369247 3-Pentyl-1H-indene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

3-pentyl-1H-indene

InChI

InChI=1S/C14H18/c1-2-3-4-7-12-10-11-13-8-5-6-9-14(12)13/h5-6,8-10H,2-4,7,11H2,1H3

InChI Key

IAYWFZNROQBSGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CCC2=CC=CC=C21

Origin of Product

United States

Synthetic Strategies for 3 Pentyl 1h Indene and Analogous Structures

Direct Synthesis Methodologies for 3-Pentyl-1H-indene

Direct approaches to this compound focus on constructing the indene (B144670) ring system with the pentyl group already in the desired position or being introduced during the key bond-forming steps.

Organometallic Approaches (e.g., Grignard Reagents)

Organometallic reagents, particularly Grignard reagents, are powerful tools for the synthesis of substituted indenes. A common strategy involves the reaction of an appropriate indanone precursor with a pentyl Grignard reagent (pentylmagnesium bromide or chloride). The initial 1,2-addition of the Grignard reagent to the ketone functionality of the indanone generates a tertiary alcohol intermediate. Subsequent dehydration of this alcohol, often under acidic conditions, leads to the formation of the indene double bond. The position of the double bond can sometimes be controlled by the reaction conditions. prepchem.comgoogle.com

For instance, the synthesis of 6-methoxy-3-pentyl-1H-indene has been achieved by treating 5-methoxy-1-indanone (B147253) with pentylmagnesium bromide. prepchem.com The Grignard reagent adds to the carbonyl group, and subsequent elimination of water yields the desired 3-substituted indene. This approach is versatile, as the substitution pattern on the final indene can be varied by choosing the appropriately substituted indanone and Grignard reagent. google.compressbooks.pub The reaction of Grignard reagents with aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction that proceeds via nucleophilic attack on the carbonyl carbon. pressbooks.pubmasterorganicchemistry.comleah4sci.com

A patent describes a general method for preparing substituted indenes by reacting a substituted indanone with a Grignard reagent, followed by hydrolysis with a reagent containing an active hydrogen atom, such as water, alcohol, or phenol. This method is reported to improve the yield of the desired double bond isomer. google.com Another study demonstrated the synthesis of ethyl 1-alkyl-1H-indene-2-carboxylates by reacting ethyl 1-acetoxy-1H-indene-2-carboxylate with Grignard reagents in the presence of a catalytic amount of lithium-copper(I) bromide (LiCuBr2). researchgate.net

Table 1: Examples of Grignard-based Indene Synthesis

Indanone PrecursorGrignard ReagentProductReference
5-methoxy-1-indanonePentylmagnesium bromide6-methoxy-3-pentyl-1H-indene prepchem.com
Substituted indanoneGeneric Grignard reagentSubstituted indene google.com
Ethyl 1-acetoxy-1H-indene-2-carboxylateAlkyl Grignard reagentsEthyl 1-alkyl-1H-indene-2-carboxylate researchgate.net

Catalytic Cyclization Reactions (e.g., Pt-catalyzed, Rh(I)-catalyzed, FeCl3-catalyzed, Ag-catalyzed)

Transition metal-catalyzed cyclization reactions represent a powerful and atom-economical approach to synthesize indene derivatives. tsinghua.edu.cn Various metals, including platinum, rhodium, iron, and silver, have been shown to effectively catalyze the formation of the indene ring system from acyclic precursors.

Platinum-Catalyzed Reactions: Platinum catalysts, such as PtCl₂ and PtCl₄, are effective in the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes. organic-chemistry.org A platinum-catalyzed Rautenstrauch reaction of propargyl carbonates has been developed for the regiodivergent synthesis of functionalized indenes. organic-chemistry.orgfigshare.comacs.org This methodology allows for the selective formation of either 1-alkyl-1H-indenes or, through a subsequent base-catalyzed isomerization, 3-alkyl-1H-indenes. organic-chemistry.orgacs.org The choice of platinum catalyst and reaction conditions, such as temperature and concentration, is crucial for achieving high regioselectivity and yield. acs.org Mechanistic studies suggest that these reactions can proceed through different pathways, including 5-exo-dig or 6-endo-dig cyclizations, depending on the substrate and catalyst. nih.gov

Rhodium(I)-Catalyzed Reactions: Rhodium(I) catalysts have been employed in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to afford indene derivatives in high yields. The regioselectivity of this reaction is dependent on the steric properties of the substituents on the alkyne. organic-chemistry.org Rhodium catalysis has also been utilized in the annulative coupling of nitrones with nitroalkenes to produce nitro-functionalized indenes. snnu.edu.cn Furthermore, rhodium-catalyzed tandem cyclization of benzylidenehydrazones with internal alkynes provides a selective route to indenes. acs.org

Iron(III) Chloride-Catalyzed Reactions: Ferric chloride (FeCl₃) has emerged as an inexpensive, abundant, and environmentally benign catalyst for indene synthesis. tsinghua.edu.cnrsc.org It can catalyze the intramolecular Friedel-Crafts cyclization of multisubstituted allylic alcohols to yield a range of multisubstituted indenes under mild conditions. sioc-journal.cn FeCl₃ also promotes the Prins-type cyclization for the synthesis of highly substituted indenes. acs.orgnih.gov Additionally, FeCl₃-catalyzed cyclization of arylallenes with N-benzylic or N-allylic sulfonamides leads to polysubstituted indenes with high regioselectivity through C-N bond cleavage. rsc.org Another approach involves the FeCl₃-catalyzed reaction of N-benzylic sulfonamides with internal alkynes, which proceeds via cleavage of a C-N bond to generate a benzyl (B1604629) cation intermediate that then participates in the cyclization. organic-chemistry.org

Silver-Catalyzed Reactions: Silver catalysts facilitate the annulative coupling of secondary benzyl alcohols with internal alkynes to selectively produce 1,2,3-substituted indene derivatives. nii.ac.jpoup.comoup.comomu.ac.jp This method offers a direct route to indenes from readily available starting materials under mild conditions. oup.comoup.com The reaction system is simple, often requiring only the substrates and the silver catalyst without the need for other additives. oup.com

Table 2: Overview of Catalytic Cyclization Reactions for Indene Synthesis

Catalyst SystemReaction TypeStarting MaterialsKey FeaturesReferences
PtCl₂, PtCl₄Cycloisomerization1-Alkyl-2-ethynylbenzenesForms substituted indenes. organic-chemistry.org
PtCl₄Rautenstrauch ReactionPropargyl carbonatesRegiodivergent synthesis of 1- or 3-alkyl-indenes. organic-chemistry.orgacs.org
Rh(I) catalystAnnulation2-(chloromethyl)phenylboronic acid and alkynesHigh yields, regioselectivity depends on alkyne substituents. organic-chemistry.org
FeCl₃Friedel-Crafts CyclizationMultisubstituted allylic alcoholsMild conditions, simple procedure. sioc-journal.cn
FeCl₃Prins-Type CyclizationNot specifiedSynthesis of highly substituted indenes. acs.orgnih.gov
AgSbF₆Annulative CouplingSecondary benzyl alcohols and internal alkynesSelective formation of 1,2,3-substituted indenes. nii.ac.jpoup.comoup.com

Base-Catalyzed Isomerization Routes

Base-catalyzed isomerization provides a pathway to thermodynamically more stable indene isomers. For instance, kinetically formed 1-alkyl-1H-indenes can be converted to the corresponding 3-alkyl-1H-indenes through treatment with a base. organic-chemistry.orgacs.org This strategy is often employed as a subsequent step after a primary synthesis method, such as the Pt-catalyzed Rautenstrauch reaction, to access the desired regioisomer. acs.org The use of a base, such as t-BuOK, can also induce the intramolecular addition of triarylmethanes to an ortho-alkynyl group, leading to the formation of an indene structure. researchgate.net

Indirect Synthesis through Derivatization of Precursor Indene Systems

Indirect methods for synthesizing this compound involve starting with an existing indene scaffold and introducing the pentyl group through a subsequent chemical transformation.

Alkylation Reactions on Indene Scaffolds

The direct alkylation of indene is a common method for introducing alkyl substituents. The acidic nature of the methylene (B1212753) protons at the C1 position of the indene ring allows for deprotonation by a suitable base to form an indenyl anion. This nucleophilic anion can then react with an alkylating agent, such as a pentyl halide, to introduce the alkyl group. nih.gov

A patented process describes the alkylation of indene with primary or secondary alcohols in the presence of a highly alkaline metal hydroxide, such as potassium or sodium hydroxide. google.com The alkylation is reported to occur first at the 1-position, followed by the 3-position. google.com More recent developments in organocatalysis have shown the application of pentaenolate intermediates in the allylic alkylation of indene-2-carbaldehydes with Morita–Baylis–Hillman carbonates, providing a highly enantioselective and diastereoselective route to functionalized indenes. rsc.orgrsc.org

Annulative Coupling Reactions

Annulative coupling reactions build upon a pre-existing ring to form the five-membered ring of the indene system. While many annulative couplings directly form the indene ring as described in section 2.1.2, some can be considered derivatizations if they start from a precursor that already contains part of the final indene structure. For example, rhodium-catalyzed [3+2] annulative coupling of nitrones with nitroalkenes can be used to construct the five-membered ring onto an existing aromatic system. snnu.edu.cn Similarly, silver-catalyzed annulative coupling of secondary benzyl alcohols with alkynes builds the indene ring through a C-C bond formation cascade. nii.ac.jpoup.comoup.com A platinum-catalyzed Rautenstrauch reaction of propargyl carbonates also falls under this category, as it involves the cyclization of a substituted propargyl group attached to a benzene (B151609) ring. organic-chemistry.org

Multi-component Reactions for Indene Formation

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular architectures, including the indene scaffold. rsc.orgnih.gov These reactions, in which three or more reactants combine in a single, one-pot operation, offer significant advantages over traditional multi-step syntheses by minimizing waste, reducing purification steps, and allowing for the rapid generation of molecular diversity. nih.gov The development of MCRs for indene synthesis is a significant area of research, driven by the importance of indene derivatives in materials science and as structural components of biologically active compounds. acs.org Various transition metals have been successfully employed to catalyze these transformations, with palladium and rhodium complexes being particularly prominent.

Palladium-Catalyzed Multi-component Reactions

Palladium catalysis is a powerful tool for constructing substituted indenes through MCRs. One notable strategy involves the palladium(0)-catalyzed reaction of o-ethynylbenzaldehyde derivatives with organoboron reagents. acs.orgnih.gov This method allows for the regioselective introduction of various substituents, including alkyl groups, onto the indene framework. acs.org A three-component reaction involving an o-ethynylbenzaldehyde, an organoboron reagent, and a secondary aliphatic amine can produce 1H-indenamines, demonstrating the versatility of this approach for creating functionalized indenes. acs.orgcapes.gov.br

Another palladium-catalyzed approach is the domino reaction, which combines multiple bond-forming events in a single sequence. acs.org For instance, a three-component domino reaction can be initiated to construct indene derivatives through the sequential formation of three new bonds, involving processes like inter- and intramolecular carbopalladation followed by termination with a nucleophile. acs.org Similarly, domino Heck/intermolecular cross-coupling reactions provide a novel pathway to 3-alkyl substituted indene derivatives. sioc-journal.cn

Rhodium-Catalyzed Multi-component Reactions

Rhodium-catalyzed MCRs have emerged as a highly effective and environmentally friendly route to indenes. rsc.orgrsc.org These reactions often proceed via a C-H activation and annulation cascade. rsc.org A rhodium(III)-catalyzed three-component coupling of aromatic ketones and alkynes can generate highly substituted indenes under very mild conditions, often at room temperature. rsc.orgacs.org This process is exceptionally atom- and step-economical, with water being the only stoichiometric byproduct, which aligns with the principles of green chemistry. rsc.org The reaction demonstrates high regioselectivity and tolerance for a wide array of functional groups. rsc.orgrsc.org

Copper-Catalyzed Multi-component Reactions

Copper catalysts also facilitate the synthesis of indene derivatives via MCRs. A copper(I)-catalyzed domino three-component coupling and cyclization reaction has been developed, providing an efficient route to substituted indenes in moderate to good yields. nih.govorganic-chemistry.org

The table below summarizes key aspects of these catalytic multi-component reactions for the formation of indene and analogous structures.

Interactive Data Table: Catalytic Multi-component Reactions for Indene Synthesis

Catalyst SystemKey ReactantsReaction TypeKey Features & AdvantagesRef.
Palladium(0)o-Ethynylbenzaldehydes, Organoboron reagents, AminesAlkylative CyclizationHigh regioselectivity; Suitable for combinatorial synthesis of unsymmetrically substituted indenes. acs.orgnih.gov
Palladium(0)Iodoarenes with tethered alkynes, NucleophilesDomino Carbopalladation/Cross-CouplingSequential formation of three bonds in one pot; Access to diverse indene derivatives. acs.org
Rhodium(III)Aromatic Ketones, AlkynesC-H Activation / AnnulationHighly atom- and step-economical; Proceeds under mild, room-temperature conditions; Water is the only byproduct. rsc.orgrsc.org
Copper(I)Various (e.g., Amines, Malonates, Formaldehyde)Domino Coupling / CyclizationEfficient one-pot synthesis of substituted indenes. nih.gov

Chemical Reactivity and Transformation of 3 Pentyl 1h Indene

Electrophilic and Nucleophilic Reactions of the Indene (B144670) Ring

The indene ring possesses a dual chemical nature, enabling it to participate in both nucleophilic and electrophilic reactions. The most significant reactivity stems from the acidity of the methylene (B1212753) protons at the C1 position and the reactivity of the C1-C2 double bond.

Nucleophilic Reactivity: The protons on the C1 carbon of the indene ring are acidic due to the formation of a stable conjugate base, the indenyl anion. Deprotonation by a suitable base (e.g., sodium hydride) results in a planar, aromatic, 10-π-electron cyclopentadienyl (B1206354) anion fused to the benzene (B151609) ring. This indenyl anion is a potent nucleophile. rsc.org The resulting 3-pentylindenyl anion can react with a wide array of electrophiles, leading to the formation of 1-substituted-3-pentyl-1H-indene derivatives. This process is a cornerstone of indene functionalization.

In general, the reaction of an indene with a base generates a nucleophile that can attack an electrophile to form a new covalent bond. masterorganicchemistry.com This principle is widely applied in the synthesis of complex molecules where the indene skeleton is a key building block. rsc.orgevitachem.com

Electrophilic Reactions: The double bond within the five-membered ring of 3-pentyl-1H-indene can undergo electrophilic addition reactions. evitachem.com For instance, it can react with electrophiles like halogens or acids. However, these reactions can sometimes be complex, leading to rearrangements or polymerization depending on the conditions. evitachem.com The presence of the pentyl group at C3 can influence the regioselectivity of these additions.

Furthermore, the benzene portion of the indene ring can undergo electrophilic aromatic substitution. The activating nature of the fused cyclopentenyl ring directs incoming electrophiles primarily to the C4 and C7 positions. The specific reaction conditions determine the outcome, as harsh conditions can lead to side reactions involving the five-membered ring.

The formation of reactive intermediates like alkylideneindolenines from substituted indoles under acidic or basic conditions highlights a related reactivity pattern where elimination generates a species that readily reacts with nucleophiles. rsc.org Similarly, the generation of carbocation intermediates from indene precursors can lead to various subsequent reactions. beilstein-journals.org

Stereoselective Transformations and Chiral Indene Skeletons

Indene derivatives are valuable scaffolds in asymmetric synthesis, often serving as precursors to chiral ligands for transition-metal catalysis or as key structural motifs in bioactive molecules. acs.orgacs.org Stereoselective transformations of this compound or its derivatives can lead to the formation of valuable chiral indene skeletons.

Catalytic methods are frequently employed to achieve high enantioselectivity. For example, chiral thiourea (B124793) catalysts derived from (R,R)-1,2-diphenylethylenediamine have been developed for stereoselective Michael reactions. rsc.org Notably, research into these organocatalysts has involved the synthesis and testing of catalysts bearing a 3-pentyl substituent on the thiourea moiety. rsc.org In these studies, the catalyst's structure, including the electronic nature of its substituents, was optimized to achieve the highest possible enantioselectivity. rsc.org

The table below summarizes the effect of catalyst substitution on enantioselectivity in a model Michael reaction, demonstrating the systematic approach to developing stereoselective transformations.

EntryCatalyst SubstituentTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1HRoom Temp-29
2PentafluorophenylRoom Temp-High
3Pentafluorophenyl0-Lower than RT
4Pentafluorophenyl-20-Lower than RT
Data derived from studies on substituted thiourea catalysts for enantioselective Michael reactions. rsc.org

Gallium-based catalysts have also been shown to facilitate the formation of the indene skeleton with good yields, and this approach has potential for asymmetric variations. rscf.ru The development of such catalytic systems is crucial for accessing optically enriched compounds that are otherwise difficult to synthesize. diva-portal.org The strategic use of chiral ligands, including those built upon an indene framework, is a key strategy in modern asymmetric catalysis. acs.org

Rearrangement Reactions Involving the Pentyl Moiety or Indene Core

The indene skeleton and its substituents can undergo a variety of rearrangement reactions, often triggered by acid, base, or thermal conditions. These reactions can lead to significant structural reorganization, providing pathways to diverse molecular architectures.

Rearrangements of the Indene Core: One common transformation is the isomerization of substituted 3aH-indenes to their more stable 1H- or 3H-isomers. This process can be very rapid, depending on the migratory aptitude of the substituent at the 3a-position. rsc.org While this compound itself is a stable isomer, reactions that proceed via other isomeric forms must account for potential rearrangements.

Sigmatropic rearrangements are also prominent in indene chemistry. For instance, substituted benzyl (B1604629) alkynyl ethers can undergo a tandem beilstein-archives.orgbeilstein-archives.org-sigmatropic rearrangement and intramolecular cyclization to generate substituted 2-indanones, which are direct precursors to indenes via reactions like the Horner-Wadsworth-Emmons olefination. nih.gov Similarly, gold-catalyzed tandem propargyl Claisen rearrangement/hydroarylation reactions provide an efficient route to functionalized indenes. unifi.it

The Nazarov cyclization, an electrocyclization of divinyl ketones, can be used to construct the indene core itself, and this reaction can involve cationic intermediates susceptible to rearrangement. beilstein-journals.org

Rearrangements Involving Substituents: Cationic rearrangements, such as the Wagner-Meerwein rearrangement, are fundamental in organic chemistry and occur to form more stable carbocation intermediates. msu.edu While less documented for a simple alkyl group like pentyl on an indene core, if a carbocation were generated on the pentyl chain (e.g., during an electrophilic addition reaction under harsh conditions), a 1,2-hydride or alkyl shift could theoretically occur.

More relevant are rearrangements where a substituent on the indene ring migrates. For example, a rapid rsc.orgCurrent time information in Bangalore, IN. shift of an isopropyl group has been observed in a 3aH-indene system. rsc.org Allylic alcohols can undergo a 1,3-rearrangement, a process that has been exploited in enantioconvergent hydrogenation reactions where an unstable indene intermediate is proposed. diva-portal.orgdiva-portal.org

The table below provides examples of rearrangement reactions that are relevant to the synthesis and transformation of indene frameworks.

Rearrangement TypePrecursor TypeKey ConditionsProduct TypeRef.
beilstein-archives.orgbeilstein-archives.org-Sigmatropic RearrangementBenzyl alkynyl ethersThermal (60°C)2-Indanones nih.gov
Propargyl Claisen RearrangementPropargyl vinyl ethersGold(I) catalysisFunctionalized indenes unifi.it
rsc.orgCurrent time information in Bangalore, IN. Sigmatropic Shift3a-Isopropyl-3aH-indeneRoom TemperatureIsomerized indene rsc.org
1,3-Hydroxyl ShiftAllylic alcoholsIridium catalysisTertiary alcohols (via indene intermediate) diva-portal.org

These rearrangement reactions significantly expand the synthetic utility of indenes, allowing for the transformation of simple precursors into complex and structurally diverse molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies in 3 Pentyl 1h Indene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like 3-Pentyl-1H-indene. jchps.comslideshare.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular structure. jchps.com

In the ¹H NMR spectrum of this compound, distinct signals would correspond to the different types of protons in the molecule. The aromatic protons on the fused benzene (B151609) ring would typically appear in the downfield region (δ 7.0-8.0 ppm). The vinylic proton on the five-membered ring would have a characteristic chemical shift, while the protons of the CH₂ group at the C1 position of the indene (B144670) ring would also be identifiable. acs.org The various methylene (B1212753) (CH₂) and methyl (CH₃) protons of the pentyl group would appear in the upfield region, with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of adjacent protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. researchgate.net Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment. acs.org Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish connectivity between protons and carbons, leading to an unambiguous assignment of all signals and confirming the substitution pattern of the indene core. researchgate.netmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on data for analogous substituted indenes. Actual experimental values may vary.)

Atom Type Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
AromaticAr-H7.0 - 7.6120 - 145
VinylicC2-H6.4 - 6.6128 - 132
MethyleneC1-H₂3.4 - 3.638 - 40
Pentyl Chain-CH₂- (alpha)2.3 - 2.530 - 35
Pentyl Chain-(CH₂)₃-1.2 - 1.722 - 32
Pentyl Chain-CH₃0.8 - 1.013 - 15

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. raco.cat For this compound (C₁₄H₁₈), high-resolution mass spectrometry (HRMS) can precisely measure the mass of the molecular ion ([M]⁺), confirming its elemental formula. researchgate.netrsc.org

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (~186.14). The collision of the molecule with high-energy electrons provides excess energy, often causing the molecular ion to break apart into smaller, characteristic fragment ions. msu.edu

The fragmentation of this compound would likely be dominated by the cleavage of the pentyl side chain. researchgate.net A prominent fragmentation pathway involves the loss of an alkyl radical, leading to a series of fragment ions. For instance, the loss of a butyl radical (•C₄H₉) would result in a significant peak at m/z 129, representing the tropylium-like indenyl cation stabilized by the aromatic system. Other fragments corresponding to the sequential loss of smaller alkyl groups are also expected. msu.eduresearchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Neutral Loss
186[C₁₄H₁₈]⁺• (Molecular Ion)-
157[M - C₂H₅]⁺Ethyl Radical
143[M - C₃H₇]⁺Propyl Radical
129[M - C₄H₉]⁺Butyl Radical
115[Indene]⁺•Pentene

Chromatographic Techniques (e.g., GC-MS) for Purity and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like this compound. nist.gov In this technique, the sample is vaporized and passed through a long column, which separates the components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer for identification. nih.gov

GC-MS is invaluable for monitoring the progress of the synthesis of this compound and for quality control of the final product. nih.govnih.gov It can effectively separate the desired 3-substituted isomer from other potential side products, such as the 1-substituted isomer (1-pentyl-1H-indene) or unreacted starting materials. The retention time in the gas chromatogram provides a characteristic identifier for the compound under specific analytical conditions, while the mass spectrum confirms its identity. The area of the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative analysis and the determination of purity. epa.gov

Table 3: Illustrative GC-MS Data for a Hypothetical this compound Synthesis Sample

Retention Time (min) Peak Identity Key m/z Fragments Purity Assessment
8.5Indene (Starting Material)115, 116Trace Impurity
12.2This compound 186, 129, 115 Major Product (>98%)
12.51-Pentyl-1H-indene186, 129, 115Minor Isomeric Impurity

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction, particularly single-crystal X-ray diffraction (SCXRD), stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. americanpharmaceuticalreview.com This technique provides unequivocal information about bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice. mdpi.com

To perform SCXRD, a high-quality single crystal of the compound is required. mdpi.comcjnmcpu.com Given that this compound is likely an oil or low-melting solid at ambient temperature, obtaining a suitable crystal could be challenging and may require low-temperature crystallization techniques. While no published crystal structure for this compound is currently available, such an analysis would provide invaluable data. It would confirm the planarity of the indene core, the specific geometry and rotational position (conformation) of the pentyl chain relative to the ring, and reveal any intermolecular interactions (e.g., van der Waals forces) that govern the solid-state packing. mdpi.com This information is crucial for understanding the material's physical properties and for computational modeling studies. researchgate.net

Table 4: Representative Crystallographic Data Obtainable from a Single-Crystal X-ray Diffraction Study

Parameter Information Provided Example from Analogous Structures
Crystal SystemSymmetry of the unit cellMonoclinic
Space GroupDetailed symmetry of the crystalP2₁/c
Unit Cell DimensionsSize and shape of the unit cell (a, b, c, α, β, γ)a = 10.1 Å, b = 5.8 Å, c = 18.2 Å, β = 98.5°
Bond LengthsPrecise distances between bonded atoms (e.g., C-C, C-H)C=C: ~1.34 Å, C-C (aromatic): ~1.39 Å
Bond AnglesAngles between three connected atoms (e.g., C-C-C)~108° in 5-membered ring, ~120° in benzene ring
Torsion AnglesConformation of flexible parts like the pentyl chainDefines the spatial orientation of the alkyl group

Computational Chemistry and Theoretical Investigations of 3 Pentyl 1h Indene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for predicting the electronic structure and properties of molecules. northwestern.eduaps.org By solving approximations of the Schrödinger equation, DFT can determine a molecule's optimized geometry, electronic energy, and the distribution of its electrons. northwestern.edu For 3-Pentyl-1H-indene, these calculations provide critical insights into its inherent stability and chemical behavior.

Commonly used functionals like B3LYP combined with basis sets such as 6-311G(d,p) are employed to achieve a balance between computational cost and accuracy for organic molecules. researchgate.netrsc.orgresearchgate.net The outputs of these calculations include key descriptors of reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (Egap) is a crucial indicator of molecular stability; a larger gap generally implies lower reactivity and higher kinetic stability. researchgate.netnsps.org.ng

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. mdpi.com On an MEP map, electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. mdpi.com For this compound, the MEP would highlight the electron-rich pi system of the indene (B144670) core as a likely site for electrophilic reactions.

Furthermore, Fukui functions can be calculated to provide a more quantitative measure of the reactivity at specific atomic sites within the molecule. researchgate.net These theoretical tools collectively allow for a detailed prediction of how this compound will interact with other chemical species. nsps.org.ng

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
PropertyValueSignificance
Energy of HOMO-5.8 eVIndicates electron-donating ability
Energy of LUMO-0.9 eVIndicates electron-accepting ability
HOMO-LUMO Gap (Egap)4.9 eVRelates to chemical reactivity and stability mdpi.com
Dipole Moment~0.5 DMeasures polarity of the molecule
Ionization Potential5.8 eVEnergy required to remove an electron mdpi.com
Electron Affinity0.9 eVEnergy released when an electron is added mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations often focus on a single, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including their conformational changes. acs.org For this compound, the primary source of conformational flexibility is the pentyl side chain, which has several rotatable single bonds.

Table 2: Major Conformers of the Pentyl Chain in this compound (Illustrative Data)
ConformerDihedral Angle (Cindene-C1-C2-C3)Relative Energy (kcal/mol)Population at 298 K (%)
Anti (trans)~180°0.00~65%
Gauche (+)~+60°0.85~17.5%
Gauche (-)~-60°0.85~17.5%

Molecular Modeling and Docking Studies (Non-biological Synthetic Targets)

Molecular modeling and docking are powerful techniques for predicting the binding affinity and orientation of a molecule (a ligand) within the active site of a receptor. While commonly used in drug design, these methods are also applicable to non-biological systems, such as predicting how a molecule interacts with a synthetic catalyst or a material surface.

For this compound, docking studies could be used to investigate its interactions with the active sites of transition-metal catalysts used in polymerization or organic synthesis. utas.edu.au Such models can predict the preferred binding mode and estimate the interaction energy, providing insights into potential reaction pathways and catalytic efficiency.

Beyond specific catalytic sites, modeling can elucidate general intermolecular interaction mechanisms that are crucial for materials science applications. The interaction of this compound with surfaces like graphite (B72142) or metal oxides could be simulated to understand adsorption phenomena. The dominant forces in such interactions would be non-covalent, primarily van der Waals forces and pi-pi stacking between the indene aromatic system and the target surface. researchgate.net These studies are vital for designing new materials, sensors, or molecular electronic devices.

Table 3: Simulated Interaction Energies of this compound with Non-biological Targets (Illustrative Data)
TargetInteraction TypeCalculated Binding Energy (kcal/mol)
Graphene Sheetπ-π Stacking / Van der Waals-12.5
Zeolite Catalytic Site (Acidic)π-Proton Interaction / Van der Waals-18.0
Palladium (111) SurfacePhysisorption / π-d Orbital Interaction-15.2

Aromaticity Analysis and Stability Predictions

Aromaticity is a key concept that explains the enhanced stability and unique reactivity of cyclic, conjugated systems like the indene core of this compound. researchgate.net Computational methods can quantify the degree of aromaticity, offering deeper insight into the molecule's stability.

Two widely used methods are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS is a magnetic criterion that measures the magnetic shielding at the center of a ring. nih.gov A significant negative NICS value (e.g., NICS(1)zz, calculated 1 Å above the ring plane) is indicative of a diatropic ring current, a hallmark of aromaticity. nih.gov

HOMA is a geometric criterion based on the variation of carbon-carbon bond lengths within the ring. nih.gov HOMA values range from 0 for a non-aromatic system to a theoretical maximum of 1 for a fully aromatic system like benzene (B151609).

For this compound, these indices can be calculated for both the six-membered and five-membered rings of the indene moiety. The results would quantify the high aromaticity of the benzene ring and the lower, antiaromatic, or non-aromatic character of the five-membered ring, which is typical for the indene system. The electronic effect of the pentyl group on the core aromaticity is expected to be minimal but can be precisely quantified.

Table 4: Calculated Aromaticity Indices for this compound Rings (Illustrative Data)
Ring SystemIndexCalculated ValueInterpretation
Benzene (Reference)HOMA1.00Fully Aromatic nih.gov
NICS(1)zz-30.2 ppmStrongly Aromatic nih.gov
Indene (6-membered ring)HOMA0.92Highly Aromatic
NICS(1)zz-25.5 ppmAromatic
Indene (5-membered ring)HOMA-0.15Slightly Antiaromatic/Non-aromatic
NICS(1)zz+3.5 ppmNon-aromatic/Slightly Antiaromatic

Application of 3 Pentyl 1h Indene and Its Derivatives in Materials Science and Coordination Chemistry

Role as Ligands in Organometallic Chemistry and Catalysis

The deprotonated form of indene (B144670), the indenyl anion, is a highly effective ligand in organometallic chemistry. wikipedia.org Transition metal complexes featuring indenyl ligands often exhibit enhanced catalytic activity compared to their more common cyclopentadienyl (B1206354) (Cp) counterparts. nih.govrsc.org This phenomenon, known as the "indenyl effect," is attributed to the unique ability of the indenyl ligand to undergo facile rearrangement between η⁵ and η³ coordination modes. wikipedia.org This flexibility can stabilize transition states during catalytic cycles, leading to significantly accelerated reaction rates. For instance, the substitution of CO in Rh(η⁵-C₉H₇)(CO)₂ was found to be approximately 10⁸ times faster than in the analogous cyclopentadienyl complex, Rh(η⁵-C₅H₅)(CO)₂. wikipedia.org

The strategic placement of alkyl groups, such as a pentyl substituent, on the indene ring allows for the fine-tuning of a catalyst's properties. These substituents can influence the steric environment around the metal center and alter the electronic characteristics of the ligand, thereby impacting the catalyst's activity, selectivity, and stability. A notable example is the use of a pentyl-substituted indene derivative in a Ziegler-Natta type catalyst for polypropylene (B1209903) production. The specific complex, Dichlor(rel-(1R, 1'R)-(dimethylsilylene)-bis-(1,2,3,3a,7a-h)-2-methyl-4-pentyl-1H-indene-1-ylidene))zirconium, demonstrates the direct application of a pentyl-indene ligand in industrial polymerization processes. pac.gr

Furthermore, research into asymmetric catalysis has shown the utility of pentyl groups in achieving high enantio- and diastereoselectivity. In one study, a 3-pentyl-substituted thiourea (B124793) catalyst provided the highest enantioselectivity in asymmetric Michael additions of 1,3-dicarbonyl compounds to nitroalkenes. rsc.org Similarly, the use of a secondary 3-pentyl group in β-keto ester substrates was crucial for achieving high enantioinduction in catalytic asymmetric fluorination reactions. acs.org These examples underscore the critical role of the pentyl substituent in creating highly effective and selective catalysts for organic synthesis.

Catalyst / Ligand SystemApplicationKey FindingReference(s)
Dichlor(rel-(1R, 1'R)-(dimethylsilylene)-bis-(2-methyl-4-pentyl-1H-indene-1-ylidene))zirconiumPolypropylene PolymerizationA specific, complex catalyst for industrial polymer manufacturing. pac.gr
3-Pentyl-substituted thiourea catalystsAsymmetric Michael AdditionsThe 3-pentyl group was key to achieving the highest enantioselectivity among the catalysts studied. rsc.org
Pentan-3-yl 1-oxo-2,3-dihydro-1H-indene-2-carboxylateAsymmetric FluorinationThe bulky 3-pentyl group was instrumental in achieving high enantioinduction. acs.org
Transition-metal indenyl phosphinesCross-coupling reactionsFunctionalized indenyl phosphines are versatile ligands for various catalytic C-C and C-N bond formations. rsc.orgrsc.org

Exploration in Functional Material Development (e.g., polymers, photovoltaic cells, electron-transporting materials, fluorescent materials)

Indene derivatives are valuable precursors in the synthesis of advanced functional materials. chemigo.net The ability to polymerize and the capacity to serve as a scaffold for electronically active groups make them suitable for a range of applications in materials science.

Polymers: The principal industrial use of indene is in the production of indene/coumarone thermoplastic resins. pac.gr In more advanced applications, specific indene derivatives are used to create polymers with tailored properties. As mentioned previously, a zirconium catalyst bearing a 4-pentyl-1H-indene ligand is employed in the manufacturing of polypropylene, highlighting a direct link between a pentyl-indene derivative and a major commercial polymer. pac.gr

Photovoltaic Cells: The indene core is a recurring motif in non-fullerene acceptors (NFAs) for organic solar cells (OSCs). Materials like FOIC and the widely studied Y6 (also known as BTP-4F) incorporate indene-based end groups, such as 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (2FIC), which are crucial for their light-absorbing and electron-accepting properties. mdpi.comossila.com A highly complex small molecule, IEICO-4F, designed for organic photovoltaics, explicitly contains a pentyl-substituted indacene core: 2,2'-((2Z,2'Z)-(((4,4,9-tris(4-hexylphenyl)-9-(4-pentylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b dithiophene-2,7-diyl)bis(4-((2-ethylhexyl)oxy)thiophene5,2-diyl))bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile. lumtec.com.tw The presence of the pentylphenyl group in this high-performance material underscores the role of such substituents in tuning the solubility and morphology of the active layer in OSCs.

Electron-Transporting Materials: While direct applications of 3-pentyl-1H-indene as an electron-transporting material are not widely documented, the broader class of indene-containing molecules is relevant. For instance, naphthalenediimide (NDI) derivatives are explored as alternatives to fullerenes, and their performance is heavily dependent on their side-chains. rsc.org Studies show that the nature of the alkyl side-chains on NDI molecules significantly impacts doping efficiency and electrical conductivity in thin films. rsc.org This suggests that the functionalization of electronically active cores with groups like pentyl chains is a key strategy for developing effective charge transport materials.

Fluorescent Materials: Substituted indenes can exhibit fluorescence. A study on 3-vinyl-1H-indene recorded its laser-induced fluorescence spectrum, demonstrating the intrinsic emissive properties of the indene scaffold when functionalized. researchgate.net This points to the potential for developing novel fluorescent materials based on indene derivatives, where substituents like the pentyl group could be used to modify the emission wavelength, quantum yield, and solid-state packing.

Material ClassSpecific Example / CompoundApplication AreaRole of Indene/Pentyl GroupReference(s)
Polymer CatalystDichlor(...-4-pentyl-1H-indene...))zirconiumPolypropyleneThe pentyl-indene ligand is a key component of the polymerization catalyst. pac.gr
Photovoltaic MaterialIEICO-4FOrganic Solar Cells (OSCs)Contains a 9-(4-pentylphenyl)-indaceno... core, contributing to the material's properties as a small molecule acceptor. lumtec.com.tw
Photovoltaic MaterialY6 (BTP-4F)Organic Solar Cells (OSCs)Uses a dihydro-1H-indene-based end-cap, crucial for its function as a non-fullerene acceptor. mdpi.comossila.com
Fluorescent Material3-Vinyl-1H-indeneSpectroscopic StudiesDemonstrates the inherent fluorescence of the substituted indene scaffold. researchgate.net

As a Versatile Building Block for Complex Organic Synthesis

The this compound molecule is not just an end-product but also a valuable intermediate or building block for constructing more complex chemical architectures. Its commercial availability, for example as 7-Bromo-3-pentyl-1H-indene, indicates its utility as a starting material for further chemical transformations. ambeed.com

The reactivity of the indene ring system allows for a variety of synthetic manipulations. The weakly acidic protons on the five-membered ring can be removed by strong bases to form the indenyl anion, which can then act as a nucleophile in reactions with various electrophiles to build larger molecules. wikipedia.org This is the foundational reaction for creating the organometallic ligands discussed in section 6.1.

The synthesis of the complex molecules used in catalysis and materials science serves as a prime example of the indene scaffold's role as a versatile building block. The preparation of the Dichlor(...-4-pentyl-1H-indene...))zirconium catalyst involves multiple synthetic steps starting from a pentyl-substituted indene precursor. pac.grresearchgate.net Similarly, the synthesis of the advanced photovoltaic material IEICO-4F requires the construction of its complex core, which is derived from a pentylphenyl-substituted indacene unit. lumtec.com.tw These examples clearly illustrate how the this compound framework can be incorporated into sophisticated molecular designs, enabling the development of materials with highly specialized functions.

Future Research Directions and Challenges for 3 Pentyl 1h Indene Chemistry

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of 3-Pentyl-1H-indene lies in the development of efficient and environmentally benign synthetic methodologies. Traditional synthesis routes for alkylated indenes often involve multi-step processes that may utilize harsh reagents or produce significant waste. For instance, the synthesis of the related 3-methyl-1H-indene can be achieved via the reaction of lithium indenide with dimethylsulfate, a potent methylating agent. Another approach involves the reaction of an indenone with a Grignard reagent, such as the synthesis of 6-methoxy-3-pentyl-1H-indene using pentyl magnesium bromide. prepchem.com

Future research should focus on catalytic, atom-economical reactions that minimize waste and energy consumption. Promising areas of investigation include:

Transition-Metal Catalysis: Exploring catalysts based on rhodium, palladium, or iron, which have shown efficacy in the synthesis of other indene (B144670) derivatives. organic-chemistry.org For example, rhodium(I)-catalyzed reactions of 2-(chloromethyl)phenylboronic acid with alkynes have yielded various indene structures. organic-chemistry.org Adapting such methods for the specific introduction of a pentyl group could provide a more direct and efficient route.

C-H Activation: Direct C-H functionalization of the indene core with a pentyl group represents a highly atom-economical approach. This would bypass the need for pre-functionalized starting materials, streamlining the synthesis.

Green Chemistry Approaches: The use of environmentally friendly solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or flow chemistry) are critical for sustainable production. Research into Brønsted acid-promoted reactions, which can proceed without metals, also offers a greener alternative.

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesKey Research Challenges
Grignard Reaction Utilizes readily available starting materials (indenones and pentyl Grignard reagents). prepchem.comOften requires stoichiometric reagents and anhydrous conditions.
Metal-Catalyzed Cross-Coupling High efficiency and functional group tolerance (e.g., Suzuki, Sonogashira). organic-chemistry.orgCatalyst cost, potential for metal contamination in the product.
Direct C-H Alkylation High atom economy, reduces synthetic steps.Achieving high regioselectivity at the C3 position, catalyst development.
Ring-Closing Metathesis Allows for the construction of the indene core from acyclic precursors. organic-chemistry.orgRequires specific diene substrates and expensive ruthenium catalysts.

Investigation of Novel Reactivity Patterns and Derivatization Strategies

The reactivity of the this compound scaffold is not yet fully explored. The interplay between the aromatic benzene (B151609) ring, the reactive double bond in the five-membered ring, and the acidic methylene (B1212753) protons offers a rich landscape for chemical transformations. wikipedia.orgevitachem.com The pentyl group can also influence reactivity through steric and electronic effects.

Future research should systematically investigate:

Polymerization: The indene double bond can participate in polymerization reactions. evitachem.com The influence of the 3-pentyl group on the properties of the resulting polyindene, such as solubility, thermal stability, and mechanical strength, warrants investigation for materials science applications.

Derivatization for Biological Screening: Substituted indenes are scaffolds for biologically active molecules. researchgate.net Derivatization of this compound through reactions like electrophilic substitution on the aromatic ring or functionalization of the pentyl chain could generate novel compounds for pharmaceutical research. ontosight.ai For example, indene derivatives are being explored as potential anticancer agents. google.com

Organometallic Chemistry: The indenyl anion, formed by deprotonation of the C1 position, is a versatile ligand in organometallic chemistry, analogous to the cyclopentadienyl (B1206354) anion. wikipedia.org The synthesis and characterization of 3-pentylindenyl metal complexes could lead to new catalysts with unique steric and electronic properties.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to accelerate the discovery and development of new chemical entities and processes. The application of theoretical models to this compound can provide deep insights into its structure, properties, and reactivity, thereby guiding experimental efforts.

Key areas for future computational research include:

DFT and Ab Initio Calculations: Density Functional Theory (DFT) can be used to model the geometric and electronic structure of this compound and its derivatives. acs.org These calculations can predict spectroscopic properties (NMR, IR), reaction energetics, and transition states, which is crucial for understanding reaction mechanisms. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can predict the dynamic behavior of this compound and its polymers. This can be used to understand material properties, such as the glass transition temperature of polymers, or to model the interaction of indene derivatives with biological targets like enzymes or receptors. nih.gov

QSAR Modeling: For applications in drug discovery or materials science, Quantitative Structure-Activity Relationship (QSAR) models can be developed. By correlating the computed molecular descriptors of a series of 3-pentylindene derivatives with their experimentally measured activities, these models can predict the properties of new, unsynthesized compounds, thus prioritizing synthetic targets.

Expansion of Applications in Emerging Chemical Technologies

While indene itself is primarily used in the production of resins, the unique properties imparted by substituents can open doors to more advanced applications. wikipedia.org The 3-pentyl group, being a moderately long alkyl chain, can enhance solubility in nonpolar media and influence intermolecular interactions, making this compound a candidate for several emerging technologies.

Potential future applications to explore include:

Organic Electronics: The conjugated system of the indene core suggests potential for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The pentyl group could improve the processability and film-forming properties of these materials. solubilityofthings.com

Liquid Crystals: Certain substituted indenes have been investigated as components of liquid crystal mixtures. diva-portal.org The rod-like shape of the indene core combined with the flexible pentyl chain is a structural motif common in liquid crystalline materials.

Advanced Polymers and Coatings: Incorporating this compound as a monomer or comonomer could lead to polymers with tailored properties, such as improved hydrophobicity, adhesion, or compatibility with other organic materials. ontosight.ai

The systematic exploration of these research avenues will undoubtedly unlock the full potential of this compound, paving the way for new scientific understanding and innovative technological applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.